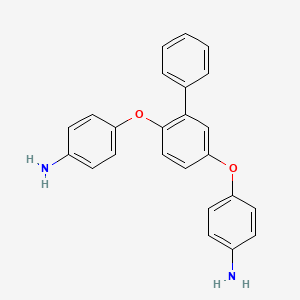
1,4-Bis(4-aminophenoxy)-2-phenylbenzene
Übersicht
Beschreibung
1,4-Bis(4-aminophenoxy)-2-phenylbenzene is a chemical compound used as a monomer in the synthesis of various polymers. It has been studied for its role in forming polyimides, polyamides, and other high-performance polymers due to its unique structure and properties.
Synthesis Analysis
- The compound is synthesized through a two-stage procedure often involving the reaction of specific fluoronitrobenzene compounds with other chemicals, followed by a reduction process. A study by Morikawa et al. (2012) discusses the synthesis of similar diamines from 4-fluoro-3-phenyl nitrobenzene for polyimide formation (Morikawa, Miyata, & Nishimura*, 2012).
Molecular Structure Analysis
- This compound's molecular structure, characterized by ether linkages and aromatic rings, contributes to the notable properties of the polymers derived from it. The presence of ether and phenoxy groups in the structure influences solubility and thermal properties of the resultant polymers, as noted in research by Imai et al. (2002) (Imai, Maeda, Takeuchi, Park, Kakimoto, & Kurosaki, 2002).
Chemical Reactions and Properties
- The compound participates in various chemical reactions, primarily involving polycondensation with other monomers like dianhydrides. These reactions lead to the formation of high-performance polymers with desirable thermal and mechanical properties. Hsiao, Yang, and Chen (2000) provide insights into such reactions (Hsiao, Yang, & Chen, 2000).
Physical Properties Analysis
- The physical properties of polymers derived from 1,4-Bis(4-aminophenoxy)-2-phenylbenzene, such as solubility, glass-transition temperatures, and thermal stability, are significantly influenced by the compound's structure. Studies like those by Yang, Hsiao, and Yang (1998) explore these properties in detail (Yang, Hsiao, & Yang, 1998).
Chemical Properties Analysis
- This compound imparts certain chemical properties to the polymers, such as improved thermal stability, solubility in various solvents, and resistance to degradation. The research by Chern and Tsai (2008) highlights some of these properties in the context of polyimides derived from similar compounds (Chern & Tsai, 2008).
Wissenschaftliche Forschungsanwendungen
Application 1: Melt-Processable Semicrystalline Polyimides
- Summary of Application : This compound is used in the synthesis of semicrystalline polyimides, which are polymers with significant recrystallization ability and fast crystallization kinetics from the melt .
- Methods of Application : The compound is reacted with 1,4-bis (3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and different diamines to synthesize the polyimides . The crystallization and melting behaviors are then investigated using differential scanning calorimetry (DSC) .
- Results or Outcomes : The polyimides exhibited excellent thermo-oxidative stability with 5% weight loss temperature higher than 500 °C and good mechanical properties with tensile moduli of 2.0–3.3 GPa, tensile strengths of 85–105 MPa and elongations at break of 5–18% .
Application 2: AO Resistant Polyimide Fibers
- Summary of Application : The compound is used in the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .
- Methods of Application : The compound is incorporated into the PI molecular chain followed by dry-jet wet spinning . The effects of the compound’s molar content on the atomic oxygen (AO) resistance of the fibers are then systematically investigated .
- Results or Outcomes : The PI fiber containing 40% of the compound showed lower mass loss compared to those containing 0% and 20% of the compound . With the compound content increasing from 0% to 40%, the retentions of tensile strength and initial modulus for the fibers exhibited obvious growth from 44% to 68%, and 59% to 70%, after AO exposure .
Application 3: Synthesis of Polyimides Containing a Tetraphenylnaphthalene Unit
- Summary of Application : This compound is used in the synthesis of new aromatic polyimides containing a tetraphenylnaphthalene unit .
- Methods of Application : The compound is reacted with various aromatic tetracarboxylic dianhydrides to synthesize the polyimides .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application 4: Synthesis of Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)
- Summary of Application : This compound is used in the synthesis of semicrystalline polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) .
- Methods of Application : The compound is reacted with HQDPA and different diamines, including 1,3-bis(4-aminophenoxy)benzene (TPER), 1,4-bis(4-aminophenoxy)benzene (TPEQ), 4,4′-oxydianiline (4,4′-ODA) and 4,4′-bis(4-aminophenoxy)biphenyl (BAPB), end capped with phthalic anhydride to synthesize the polyimides . The crystallization and melting behaviors are then investigated using differential scanning calorimetry (DSC) .
- Results or Outcomes : These polyimides exhibited excellent thermo-oxidative stability with 5% weight loss temperature higher than 500 °C and good mechanical properties with tensile moduli of 2.0–3.3 GPa, tensile strengths of 85–105 MPa and elongations at break of 5–18% . The polyimide derived from HQDPA/TPER (PI-1) exhibited a glass transition temperature (Tg) at 190 °C and double melting temperatures (Tms) at 331 °C and 350 °C, and the polyimide derived from HQDPA/TPEQ (PI-2) displayed a Tg at 214 °C and a Tm at 388 °C .
Application 5: Synthesis of Polyimides Containing Phenylphosphine Oxide Groups
- Summary of Application : This compound is used in the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) groups .
- Methods of Application : The compound is incorporated into the PI molecular chain followed by dry-jet wet spinning . The effects of the compound’s molar content on the atomic oxygen (AO) resistance of the fibers are then systematically investigated .
- Results or Outcomes : The PI fiber containing 40% of the compound showed lower mass loss compared to those containing 0% and 20% of the compound . With the compound content increasing from 0% to 40%, the retentions of tensile strength and initial modulus for the fibers exhibited obvious growth from 44% to 68%, and 59% to 70%, after AO exposure .
Application 6: Synthesis of Polyimides Containing a Tetraphenylnaphthalene Unit
- Summary of Application : This compound is used in the synthesis of new aromatic polyimides containing a tetraphenylnaphthalene unit .
- Methods of Application : The compound is reacted with various aromatic tetracarboxylic dianhydrides to synthesize the polyimides .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Zukünftige Richtungen
The future directions of research involving 1,4-Bis(4-aminophenoxy)-2-phenylbenzene could involve its use in the synthesis of novel polyimides . These polyimides could have potential applications in various fields due to their excellent thermal stability, chemical resistance, and mechanical properties .
Eigenschaften
IUPAC Name |
4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-18-6-10-20(11-7-18)27-22-14-15-24(28-21-12-8-19(26)9-13-21)23(16-22)17-4-2-1-3-5-17/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRLKLYWXKMAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072970 | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-aminophenoxy)-2-phenylbenzene | |
CAS RN |
94148-67-1 | |
| Record name | 4,4′-[[1,1′-Biphenyl]-2,5-diylbis(oxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94148-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-aminophenoxy)-2-phenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094148671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4 Bis(4-aminophenoxy)-2-phenylbenzene-(2-Ph-APB-144) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




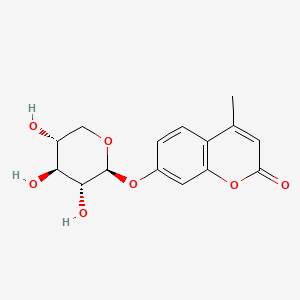
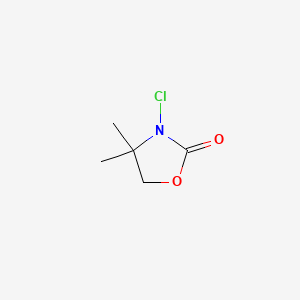

![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1207227.png)



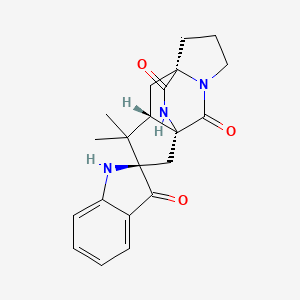

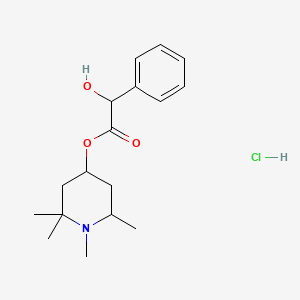

![(7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207243.png)
